

# The Role of Pico145 in Elucidating TRP Channel Function: A Technical Guide

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## Introduction

Transient Receptor Potential (TRP) channels are a diverse group of ion channels that play critical roles in a wide array of physiological processes, from sensory perception to cellular calcium homeostasis. Their involvement in various pathological conditions has made them attractive targets for drug discovery. Among the various subfamilies, the TRPC (Canonical) group, particularly channels containing TRPC1, TRPC4, and TRPC5 subunits, have been implicated in conditions such as anxiety, pain, cardiac remodeling, and kidney disease.[1][2]

The study of these channels has been significantly advanced by the development of potent and selective pharmacological tools. **Pico145** (also known as HC-608) has emerged as a powerful and highly selective inhibitor of TRPC1/4/5 channels, providing researchers with an invaluable tool to dissect their function.[3][4] This technical guide provides an in-depth overview of the use of **Pico145** in TRP channel research, including quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

## Pico145: A Potent and Selective TRPC1/4/5 Inhibitor

**Pico145** is a small molecule that demonstrates remarkable potency and selectivity for TRPC1/4/5 channels.[4] It exhibits inhibitory activity in the picomolar to low nanomolar range, making it orders of magnitude more potent than previously identified inhibitors.[1] Its high degree of selectivity is evidenced by its lack of significant effect on other TRP channels,

including TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, and TRPM8, as well as on store-operated  $\text{Ca}^{2+}$  entry mediated by Orai1.[4][5]

## Mechanism of Action

Structural and functional studies have revealed that **Pico145** exerts its inhibitory effect by binding to a conserved lipid binding site on the TRPC5 channel subunit.[6][7] In this pocket, it displaces a bound phospholipid, which is thought to be crucial for channel gating.[6][7] **Pico145** acts as a competitive antagonist of the potent TRPC1/4/5 activator, (-)-englerin A, suggesting an overlapping or allosterically coupled binding site.[8] The potency of **Pico145** can be influenced by the concentration of the channel activator.[3]

## Data Presentation: Inhibitory Potency of Pico145

The following tables summarize the quantitative data on the inhibitory effects of **Pico145** on various TRPC channel subtypes under different experimental conditions.

Channel Subtype	Activator	Assay Type	IC50 Value	Reference
Homomeric Channels				
TRPC4	(-)-Englerin A	Calcium Imaging	0.349 nM	[3]
TRPC5	(-)-Englerin A	Calcium Imaging	1.3 nM	[3]
TRPC4	(-)-Englerin A	Whole-Cell Patch Clamp	0.063 - 0.593 nM (depending on EA concentration)	[9]
TRPC5	AM237	Calcium Imaging	2 nM	[10]
Heteromeric Channels				
TRPC4-TRPC1	(-)-Englerin A	Calcium Imaging	0.033 nM	[9]
TRPC5-TRPC1	(-)-Englerin A	Calcium Imaging	0.199 nM	[9]
TRPC4-TRPC1	(-)-Englerin A	Whole-Cell Patch Clamp	0.042 - 0.441 nM (depending on EA concentration)	[9]
Endogenous TRPC1:C4 (A498 cells)	(-)-Englerin A	Calcium Imaging	49 pM	[11]
Physiological Agonist				
TRPC4-TRPC1	Sphingosine-1-Phosphate (S1P)	Calcium Imaging	11.2 pM	[9]
TRPC4-TRPC1	Sphingosine-1-Phosphate (S1P)	Whole-Cell Patch Clamp	12 pM (-100 mV), 30 pM (+100 mV)	[12]

TRPC4 (mouse ileal myocytes)	Carbachol (via muscarinic receptors)	Whole-Cell Patch Clamp	3.1 pM	<a href="#">[13]</a>
TRPC4 (mouse ileal myocytes)	Carbachol (via muscarinic receptors)	Calcium Imaging	2.7 pM	<a href="#">[13]</a>

## Experimental Protocols

Detailed methodologies for key experiments utilizing **Pico145** to study TRP channels are provided below.

### Cell Culture and Transfection for TRP Channel Expression

Objective: To prepare a cellular system for studying the effects of **Pico145** on specific TRPC channels. Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous expression of many ion channels.[\[14\]](#)

Materials:

- HEK293 cells[\[15\]](#)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin[\[15\]](#)
- Plasmids encoding the human TRPC channel subunits of interest (e.g., TRPC4, TRPC5, TRPC1)
- Transfection reagent (e.g., Lipofectamine 2000 or similar)
- Poly-D-lysine coated glass coverslips or 96-well plates[\[2\]](#)

Protocol:

- Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO<sub>2</sub>. Passage the cells every 2-3 days to maintain sub-confluent cultures.
- Transfection:
  - One day before transfection, seed the HEK293 cells onto poly-D-lysine coated glass coverslips (for patch-clamp) or 96-well plates (for calcium imaging) to reach 70-80% confluency on the day of transfection.
  - On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For co-expression of different subunits to form heteromeric channels, mix the corresponding plasmids in the desired ratio.
  - Add the transfection complexes to the cells and incubate for 4-6 hours at 37°C.
  - After incubation, replace the transfection medium with fresh, complete DMEM.
  - Allow the cells to express the TRPC channels for 24-48 hours before proceeding with experiments.<sup>[5]</sup>

## Calcium Imaging using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration ( $[Ca^{2+}]_i$ ) in response to TRPC channel activation and inhibition by **Pico145**. Fura-2 AM is a ratiometric calcium indicator that allows for quantitative measurements of  $[Ca^{2+}]_i$ .<sup>[16]</sup>

Materials:

- HEK293 cells expressing the TRPC channel of interest on a 96-well plate
- Fura-2 AM (2  $\mu$ M)<sup>[2]</sup>
- Pluronic F-127 (0.01%)<sup>[2]</sup>
- Standard Bath Solution (SBS) (in mM): 135 NaCl, 5 KCl, 1.2 MgCl<sub>2</sub>, 1.5 CaCl<sub>2</sub>, 8 glucose, and 10 HEPES (pH 7.4 with NaOH)<sup>[2]</sup>
- TRPC channel activator (e.g., (-)-englerin A or Sphingosine-1-Phosphate)

- **Pico145**

- Fluorescence plate reader capable of ratiometric measurements at 340/380 nm excitation and ~510 nm emission.[\[2\]](#)

Protocol:

- Dye Loading:
  - Wash the cells twice with SBS.[\[2\]](#)
  - Incubate the cells in SBS containing 2  $\mu$ M Fura-2 AM and 0.01% Pluronic F-127 for 1 hour at 37°C in the dark.[\[2\]](#)
  - After incubation, wash the cells twice with SBS to remove extracellular dye.[\[2\]](#)
- **Pico145** Incubation:
  - Add SBS containing the desired concentration of **Pico145** or vehicle (DMSO) to the cells and incubate for 30 minutes.[\[2\]](#)
- Calcium Measurement:
  - Place the 96-well plate in the fluorescence plate reader.
  - Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation) for a few minutes.
  - Add the TRPC channel activator (e.g., (-)-englerin A) to the wells and continue recording the fluorescence ratio to measure the increase in  $[Ca^{2+}]_i$ .
  - The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.

## Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents flowing through TRPC channels and assess the inhibitory effect of **Pico145**.

Materials:

- HEK293 cells expressing the TRPC channel of interest on glass coverslips
- Patch-clamp rig (amplifier, micromanipulator, microscope)
- Borosilicate glass capillaries for pulling patch pipettes
- External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[\[5\]](#)
- Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. (Note: CsCl is used to block K<sup>+</sup> channels, and BAPTA is a calcium chelator).[\[5\]](#)
- TRPC channel activator (e.g., (-)-englerin A or S1P)
- **Pico145**

#### Protocol:

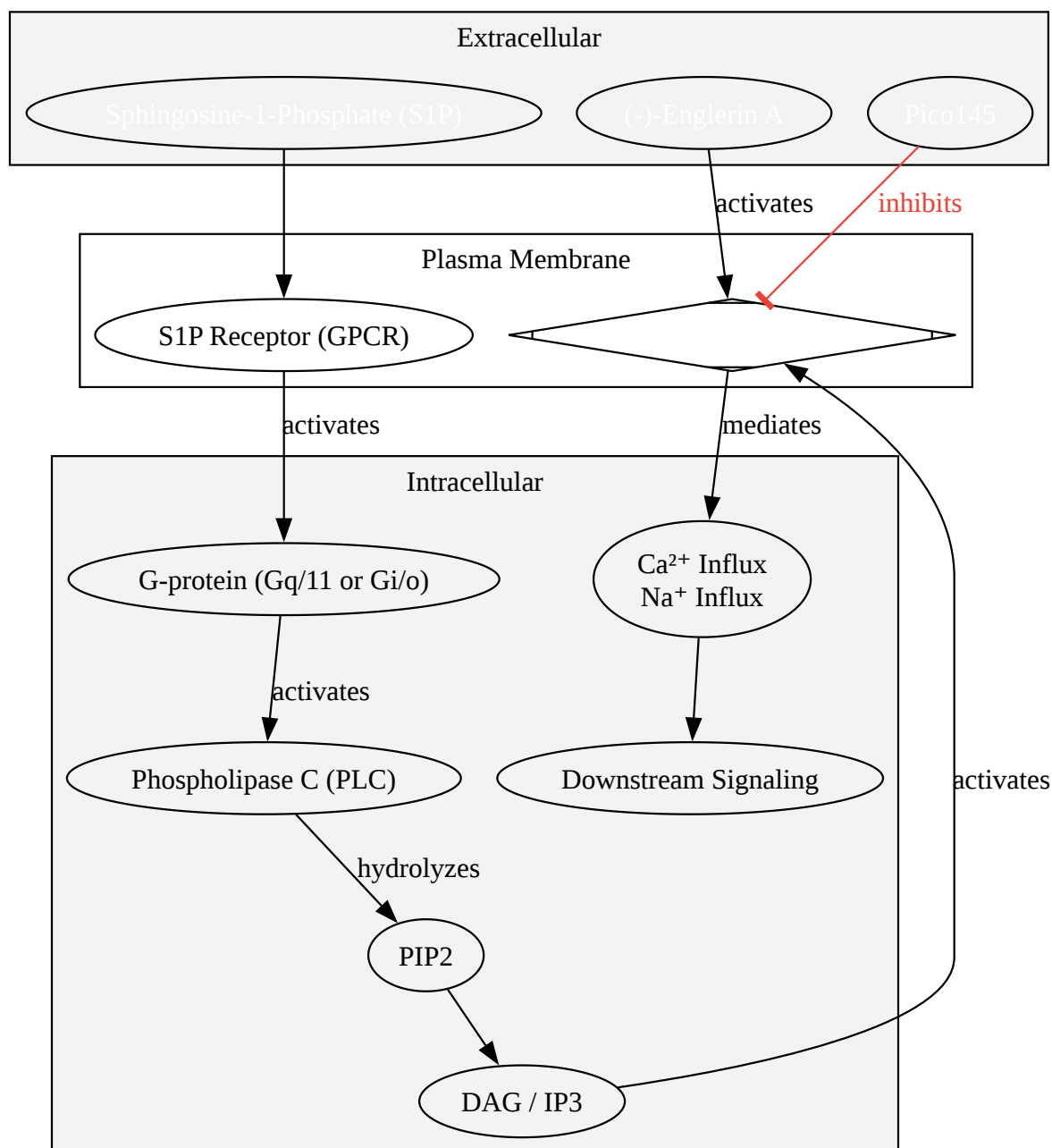
- Preparation:
  - Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with the external solution.
  - Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.[\[5\]](#)
- Recording:
  - Approach a single, healthy-looking cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
  - Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
  - Clamp the cell at a holding potential of -60 mV.[\[5\]](#)
- Data Acquisition:

- Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 500 ms) periodically to elicit currents and generate current-voltage (I-V) relationships.<sup>[5]</sup>
- Record a stable baseline current in the external solution.
- Drug Application:
  - Perfuse the cell with the external solution containing the TRPC channel activator to induce channel opening and record the resulting current.
  - After a stable activated current is achieved, co-apply the desired concentration of **Pico145** with the activator and record the inhibition of the current.
  - To determine the IC<sub>50</sub>, apply a range of **Pico145** concentrations.

## Visualizations: Signaling Pathways and Experimental Workflows

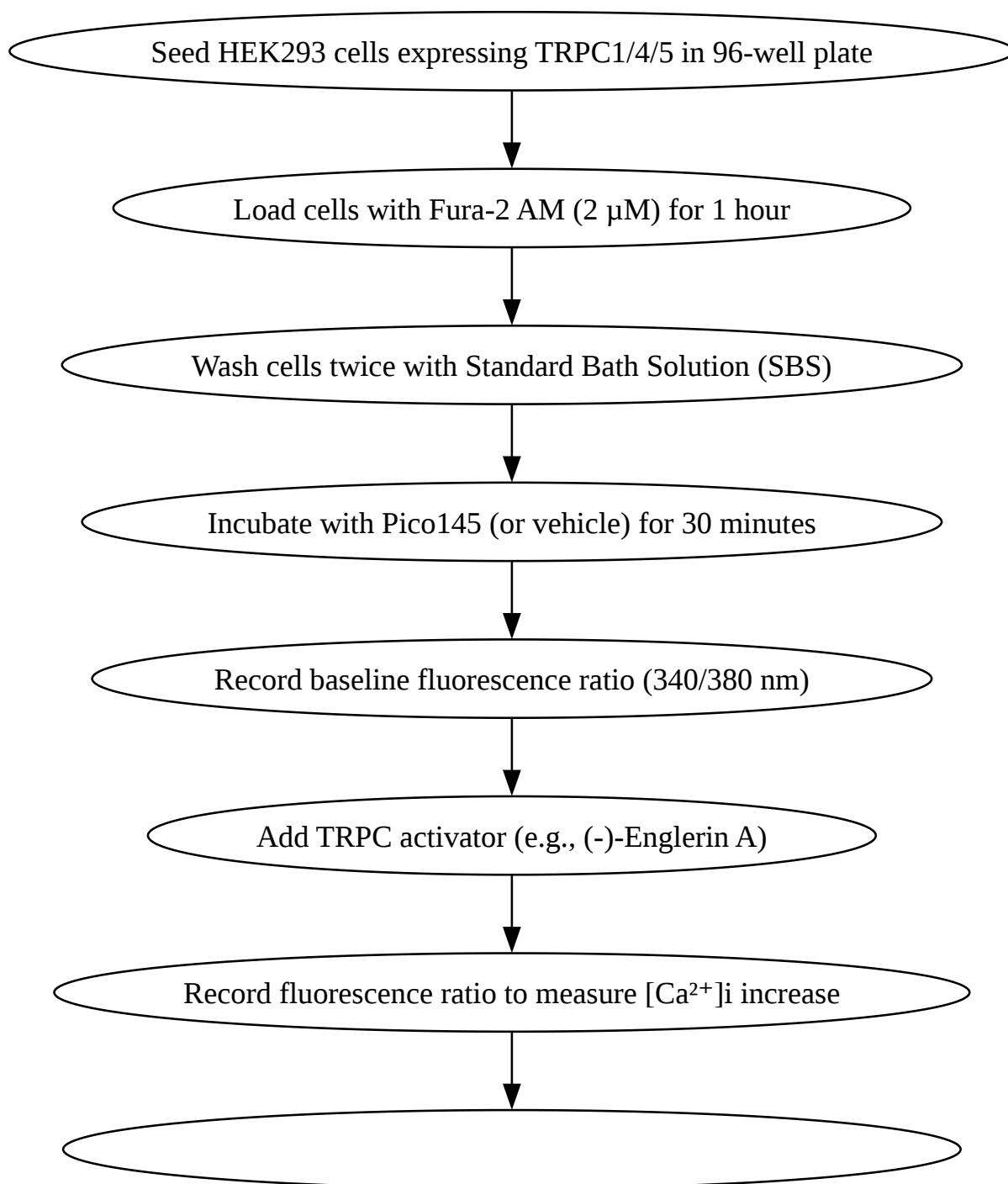
### Signaling Pathways





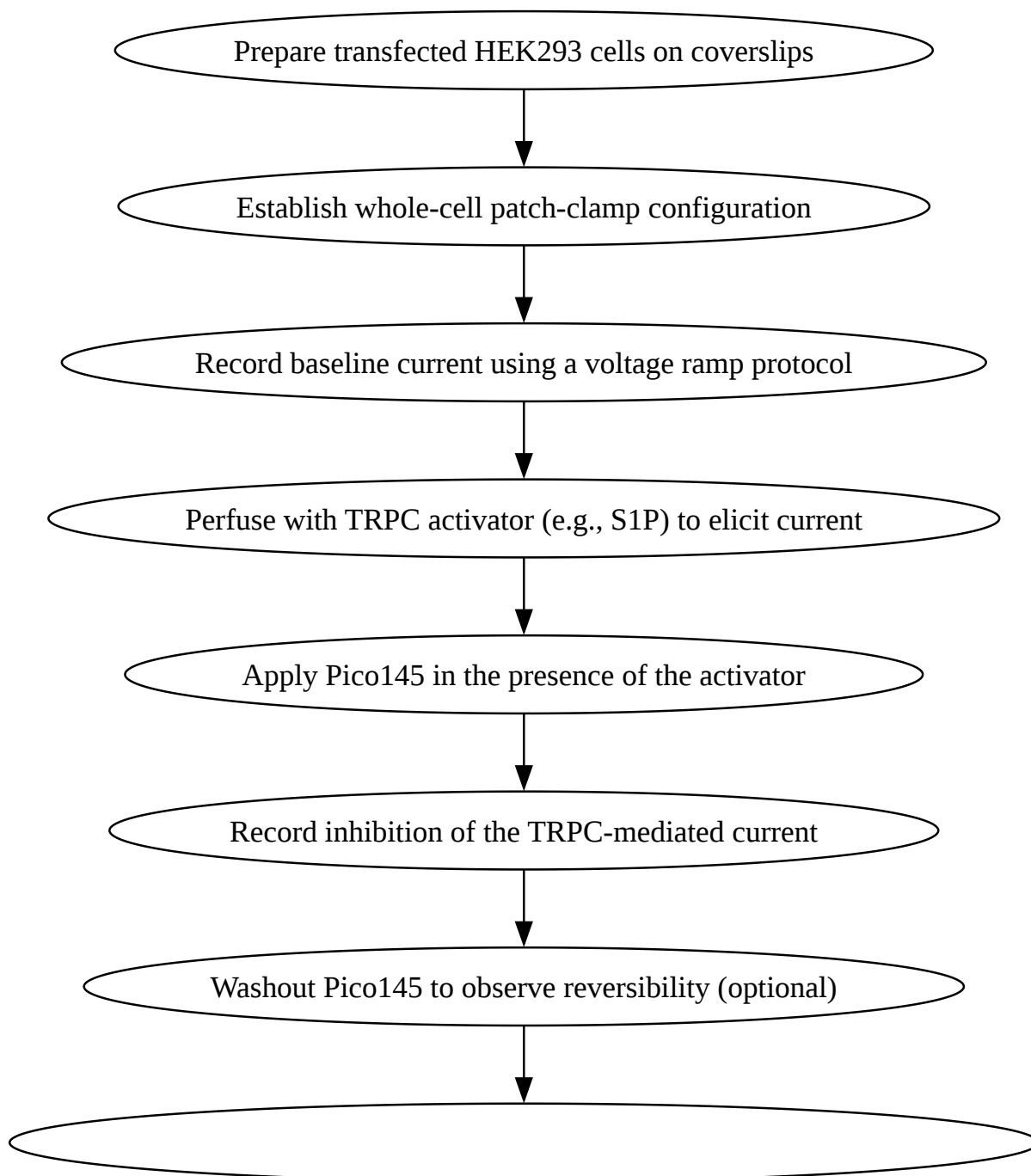
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## Experimental Workflow for Calcium Imaging



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## Experimental Workflow for Whole-Cell Patch Clamp



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## Conclusion and Future Directions

**Pico145** represents a landmark achievement in the development of pharmacological tools for studying TRP channels. Its exceptional potency and selectivity for TRPC1/4/5 channels have

empowered researchers to more precisely investigate the roles of these channels in both normal physiology and a range of disease states. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the effective use of **Pico145** in the laboratory.

Future research will likely focus on leveraging **Pico145** and similar compounds to further unravel the complex biology of TRPC1/4/5 channels in vivo. Its oral bioavailability makes it suitable for preclinical studies, opening avenues for validating these channels as therapeutic targets for neurological, cardiovascular, and renal disorders.[11] The continued application of this powerful inhibitor will undoubtedly lead to new insights into TRP channel function and potentially pave the way for the development of novel therapeutics.

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